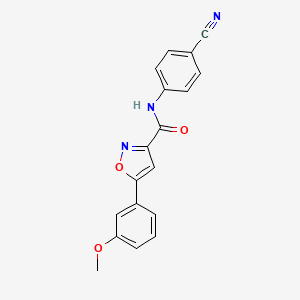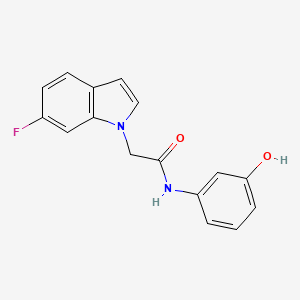
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
Overview
Description
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. MLN4924 has been shown to induce cell death in a variety of cancer cell lines and has been investigated in preclinical and clinical trials as a potential cancer therapy. In
Scientific Research Applications
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, breast cancer, and lung cancer. In addition, N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in combination with other cancer therapies, such as proteasome inhibitors and DNA-damaging agents.
Mechanism of Action
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. NAE activates the small ubiquitin-like modifier (SUMO) protein NEDD8, which then binds to and activates cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases that are involved in the degradation of a variety of proteins. N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide inhibits NAE, which leads to the accumulation of the NEDD8-conjugated CRLs and the subsequent degradation of a variety of proteins, including those involved in cell cycle progression and DNA damage response. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest and apoptosis, and has been shown to inhibit the growth of cancer stem cells. In addition, N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents and proteasome inhibitors. N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide for lab experiments is its potency and specificity for NAE inhibition. This allows for the selective targeting of the ubiquitin-proteasome pathway and the investigation of its role in cancer cell survival. However, one limitation of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the investigation of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide. One direction is the investigation of its potential therapeutic applications in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another direction is the investigation of its potential use in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Finally, the development of more potent and selective NAE inhibitors may lead to the development of more effective cancer therapies.
properties
IUPAC Name |
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-4-2-3-13(9-15)17-10-16(21-24-17)18(22)20-14-7-5-12(11-19)6-8-14/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQVPMAYSBFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-amino-2-quinazolinyl)amino]phenyl}acetamide](/img/structure/B4461220.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B4461228.png)
![2-(benzylthio)-7-methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461235.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4461236.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4461243.png)

![N-(2-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461256.png)
![2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide](/img/structure/B4461276.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4461282.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461292.png)
![5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B4461311.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461313.png)

![7-methoxy-N-[2-(4-morpholinyl)ethyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4461325.png)